5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Description
Properties
CAS No. |
888958-28-9 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H14O5/c1-12(2)16-9-6-4-5-8(15-7-14-3)10(9)11(13)17-12/h4-6H,7H2,1-3H3 |
InChI Key |
MKQNGRPRHVXONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC=C2)OCOC)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
The preparation of 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d]dioxin-4-one typically follows a route starting from 2,2-dimethyl-4H-benzo[d]dioxin-4-one or related precursors. The key step involves the introduction of the methoxymethoxy group (a methoxymethyl ether protecting group) at the 5-hydroxy position via nucleophilic substitution using methoxymethyl chloride (MOM-Cl) under basic conditions.
Detailed Preparation Method
- 2,2-Dimethyl-4H-benzo[d]dioxin-4-one (core scaffold)
- Methoxymethyl chloride (MOM-Cl) as the methoxymethoxy source
- Sodium hydride (NaH) or another strong base to deprotonate the phenolic hydroxyl group
- Suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- The phenolic hydroxyl of 2,2-dimethyl-4H-benzo[d]dioxin-4-one is first deprotonated by sodium hydride at low temperature (0 °C to room temperature) to form the phenolate ion.
- Methoxymethyl chloride is then added dropwise to the reaction mixture to alkylate the phenolate, forming the methoxymethoxy substituent at the 5-position.
- The reaction is typically stirred under inert atmosphere (nitrogen or argon) to prevent moisture interference.
- After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography.
$$
\text{2,2-Dimethyl-4H-benzo[d]dioxin-4-one} + \text{MOM-Cl} \xrightarrow[\text{DMF}]{\text{NaH}} \text{5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d]dioxin-4-one}
$$
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the methoxymethoxy group and the integrity of the dioxinone ring.
- Mass Spectrometry (MS): Confirms molecular weight of 238.24 g/mol.
- Infrared Spectroscopy (IR): Characteristic absorption bands for carbonyl and ether functionalities.
- Purity Assessment: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to assess purity.
Research Outcomes and Optimization
Research indicates that the choice of base and solvent critically affects the yield and selectivity of the methoxymethoxy substitution. Sodium hydride in DMF is preferred for high conversion rates and minimal side reactions. Temperature control during the reaction is essential to suppress by-product formation.
Data Table: Summary of Key Reaction Parameters and Yields
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may require the presence of catalysts or specific temperature controls to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents include:
Stability and Sensitivity
- Thermal Stability : Alkyne-DMe-Bd decomposes upon heating due to propargyloxy instability , whereas diphenyl analogs (Alkyne-DPh-Bd) are UV-sensitive . Methoxymethoxy groups are hydrolytically more stable than propargyloxy but less than aryl ethers.
- Chemical Reactivity : Benzothiazole derivatives (e.g., Compound 13) undergo nucleophilic substitutions, enabling bioconjugation . Styryl derivatives (15c–e) participate in olefination reactions for natural product synthesis .
Biological Activity
5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound belonging to the class of benzo[d][1,3]dioxins. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on cancer cell lines, antimicrobial properties, and potential therapeutic applications.
The compound has the following chemical structure and properties:
- Chemical Formula : C12H14O5
- Molecular Weight : 238.24 g/mol
- CAS Number : 89873711
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies show that it can induce cytotoxicity in solid tumor cells, with notable effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
- A study reported that certain derivatives of benzo[d][1,3]dioxins exhibited IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines (MCF-7 and HEK 293) .
-
Antimicrobial Activity :
- The compound's antimicrobial properties have been assessed against various bacterial strains. Limited antimicrobial activity was observed; however, some derivatives showed significant effects against specific bacterial pathogens .
- The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 8 µM to 32 µM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its activity may be linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
